molecular formula C₂₀H₁₃F₆N₃O₂S B057875 Rac-Monepantel CAS No. 851976-50-6

Rac-Monepantel

Cat. No.: B057875
CAS No.: 851976-50-6
M. Wt: 473.4 g/mol
InChI Key: WTERNLDOAPYGJD-UHFFFAOYSA-N
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Description

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including cyano, trifluoromethyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of a suitable phenol derivative with a trifluoromethylating agent under basic conditions.

    Introduction of the cyano groups: This can be achieved through nucleophilic substitution reactions using cyanide sources.

    Coupling reactions: The phenoxy intermediate is then coupled with a benzamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the transcription and translation of specific genes to modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl and cyano groups contribute to its stability and bioactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTERNLDOAPYGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114604
Record name N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851976-50-6
Record name N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851976-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide
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